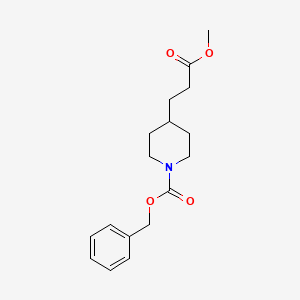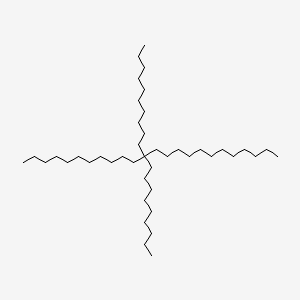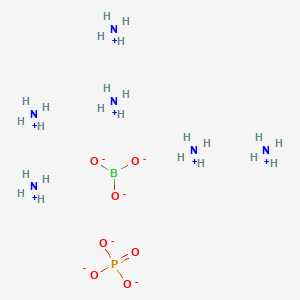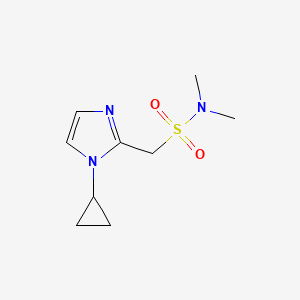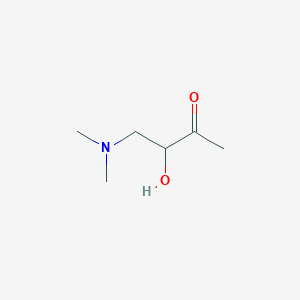
4-(dimethylamino)-3-hydroxybutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)-3-hydroxybutan-2-one is an organic compound with a unique structure that includes a dimethylamino group, a hydroxy group, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-3-hydroxybutan-2-one can be achieved through several methods. One common approach involves the reaction of dimethylamine with a suitable precursor, such as a hydroxybutanone derivative, under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, is also common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-3-hydroxybutan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like halides and amines can react with the dimethylamino group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ketone group can produce an alcohol .
Scientific Research Applications
4-(Dimethylamino)-3-hydroxybutan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-3-hydroxybutan-2-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxy and ketone groups can undergo various chemical transformations. These interactions and transformations contribute to the compound’s overall effects on biological systems .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)phenol: Shares the dimethylamino group but has a phenol structure.
4-(Dimethylamino)benzoic acid: Contains a carboxylic acid group instead of a hydroxy and ketone group.
4-(Dimethylamino)cinnamaldehyde: Features an aldehyde group and an extended conjugated system.
Uniqueness
4-(Dimethylamino)-3-hydroxybutan-2-one is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This versatility makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
4-(dimethylamino)-3-hydroxybutan-2-one |
InChI |
InChI=1S/C6H13NO2/c1-5(8)6(9)4-7(2)3/h6,9H,4H2,1-3H3 |
InChI Key |
OQMLZEOXGQOZPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CN(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-ethoxy-1-ethyl-1H-benzo[d]imidazole](/img/structure/B13960032.png)

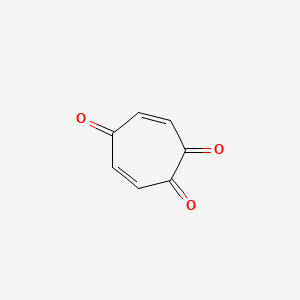
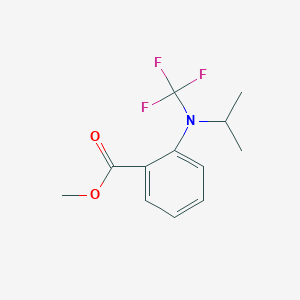
![[1,1'-Bicyclopropyl]-2-octanoic acid, 2'-hexyl-, methyl ester](/img/structure/B13960060.png)
![2-{Ethyl[4-(hydroxymethyl)-3-methylphenyl]amino}ethanol](/img/structure/B13960078.png)
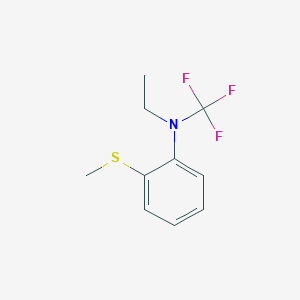
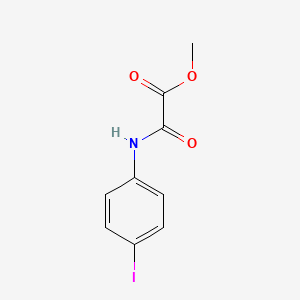
![3-(piperidin-2-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13960099.png)
